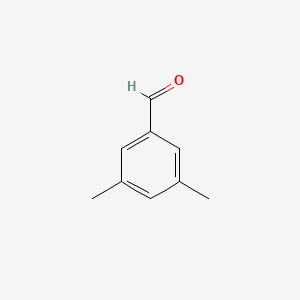

3,5-二甲基苯甲醛

描述

Synthesis Analysis

3,5-Dimethylbenzaldehyde has been synthesized through several methods, including the carbonylation of mixed xylene and CO as raw materials under the catalysis of powdery and anhydrous AlCl3. This process involves the intermediate product of carbonylation, δ-complex, which is prone to structural rearrangement, leading to a high yield of ≥98.0% under optimal conditions (Wu Yu-long, 2008).

Molecular Structure Analysis

The molecular structure of 3,5-dimethylbenzaldehyde and its derivatives can be understood through crystallography. For instance, the crystals of methyl 3,5-dimethylbenzoate demonstrate the arrangement of C—H⋯O=C bonded molecules into layers, showcasing the complexity and interactions within the molecular structure (Ben Ebersbach et al., 2022).

科学研究应用

有机合成

3,5-二甲基苯甲醛: 是有机合成中重要的中间体。 它被用于生产各种化合物,包括2,3-双-(3,5-二甲基苯基)-丁二腈 . 该反应涉及将3,5-二甲基苯甲醛与NaCN一起加热,并使用H2O和甲醇作为溶剂。 这些反应是创造复杂分子以用于化学领域进一步研究和开发的基础。

感官科学

在感官科学领域,3,5-二甲基苯甲醛已被确定为热杀菌荔枝汁中烹饪异味的主要贡献者 . 了解这些香味化合物对于食品行业改进产品质量和消费者满意度至关重要。

分析化学

该化合物也可以用作分析化学中的标准物质或参考物质,用于校准仪器或验证方法。 其明确定义的特性,例如沸点和折射率,使其适合此类应用 .

安全和危害

3,5-Dimethylbenzaldehyde is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

作用机制

Target of Action

3,5-Dimethylbenzaldehyde is a simple aromatic aldehyde with broad-spectrum antimicrobial activity . It has been found to inhibit a range of microorganisms, including Bacillus subtilis, Pseudomonas albicans, Escherichia coli, and Pseudomonas aeruginosa . These organisms are the primary targets of 3,5-Dimethylbenzaldehyde.

属性

IUPAC Name |

3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEFMISJJNGCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206484 | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,5-Dimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5779-95-3 | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5779-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

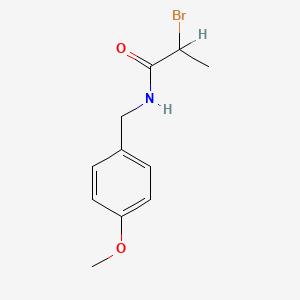

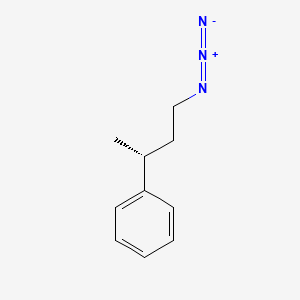

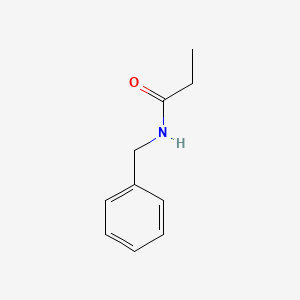

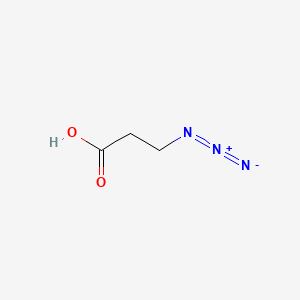

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to produce 3,5-dimethylbenzaldehyde?

A1: 3,5-Dimethylbenzaldehyde can be synthesized through various methods. One approach involves the carbonylation of mixed xylene using anhydrous aluminum chloride (AlCl3) as a catalyst. [, , , ] This method leverages the structural rearrangement propensity of the intermediate π-complex formed during carbonylation. Another route utilizes the oxidation of mesitylene. [, ]

Q2: What is the role of 3,5-dimethylbenzaldehyde in the oxidation of mesitylene?

A2: Research shows that during the cobalt(II) and bromine salt-catalyzed oxidation of mesitylene to aromatic acids, 3,5-dimethylbenzaldehyde emerges as a key intermediate. [] Its presence, reaching approximately 26 mole% in the reaction mixture, is indicated by an inflection point in oxygen absorption curves. This suggests a rapid oxidation of 3,5-dimethylbenzaldehyde under the reaction conditions (90°C in acetic acid). The oxidation rate of 3,5-dimethylbenzaldehyde is significantly influenced by the presence of mesitylene and organic bromides generated during the oxidation process. []

Q3: How reactive is 3,5-dimethylbenzaldehyde with hydroxyl radicals in the gas phase?

A4: Studies have investigated the gas-phase reaction kinetics of 3,5-dimethylbenzaldehyde with hydroxyl (OH) radicals at 295 ± 2K and atmospheric pressure. [] Utilizing a relative rate technique within an atmospheric simulation chamber and employing gas chromatography for analysis, researchers determined the rate coefficient to be (28.2 ± 2.5) × 10-12 cm3 molecule-1 s-1. [] This indicates that 3,5-dimethylbenzaldehyde exhibits significant reactivity with OH radicals, highlighting its potential role in atmospheric chemistry.

Q4: Does the position of the methyl substituents on the aromatic ring influence the reactivity of dimethylbenzaldehydes with OH radicals?

A5: Research suggests that the position of the methyl (CH3) substituent on the aromatic ring doesn't significantly influence the OH radical reaction rate coefficients for dimethylbenzaldehydes. [] This observation suggests that the reactivity is primarily governed by the presence of the dimethylbenzaldehyde functional group rather than the specific isomeric structure.

Q5: What are the atmospheric implications of the reactivity of dimethylbenzaldehydes with OH radicals?

A6: The significant reactivity of dimethylbenzaldehydes, including 3,5-dimethylbenzaldehyde, with OH radicals suggests that these compounds can undergo atmospheric degradation via reaction with OH. [] This reaction pathway contributes to their atmospheric removal and can influence their overall atmospheric lifetime.

Q6: Has 3,5-dimethylbenzaldehyde been used in the total synthesis of natural products?

A7: Yes, 3,5-dimethylbenzaldehyde served as a starting material in the first reported total synthesis of coprinol. [] This synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group from a chloroacetyl group, highlighting the versatility of 3,5-dimethylbenzaldehyde in synthetic chemistry.

Q7: Can 3,5-dimethylbenzaldehyde be used to synthesize novel compounds?

A8: Yes, researchers have explored the use of 3,5-dimethylbenzaldehyde in synthesizing imino derivatives of benzo[a]phenoxazinone dyes. [] These derivatives, characterized using various spectroscopic techniques (UV-visible, FT-IR, 1H-NMR) and elemental analysis, demonstrated moderate to good fastness properties on cotton fibers, suggesting their potential application as dyes.

Q8: Is 3,5-dimethylbenzaldehyde a natural product?

A9: Yes, 3,5-dimethylbenzaldehyde is a natural product. It has been identified as one of the polyketides produced by the nonreducing polyketide synthase (NR-PKS) enzyme DtbA from Aspergillus niger. []

Q9: Can the biosynthesis of 3,5-dimethylbenzaldehyde be engineered?

A10: Research suggests that modifying the DtbA enzyme can alter the structure of the produced polyketides. [] By swapping the R domain of DtbA with the AusA (austinol biosynthesis) or ANID_06448 TE domain, researchers engineered DtbAΔR+TE chimeric PKSs. These engineered enzymes produced metabolites where carboxylic acids replaced the corresponding aldehydes, demonstrating the potential for manipulating biosynthetic pathways to generate novel compounds.

Q10: Can 3,5-dimethylbenzaldehyde be used as a substrate in C-H activation reactions?

A11: Studies have shown that the pincer iridium(III) complex, (Phebox)Ir(OAc)2OH2 (Phebox = 3,5-dimethylphenyl-2,6-bis(oxazolinyl)), can selectively activate the benzylic C–H bond of mesitylene, leading to the formation of an isolable iridium mesityl complex. [] This complex can then be used to catalyze H/D exchange reactions with deuterated solvents or C-H oxidation reactions using oxidants like Ag2O, demonstrating the potential of 3,5-dimethylbenzaldehyde derivatives in organometallic catalysis.

Q11: Can copper be used to catalyze the selective oxidation of mesitylene to 3,5-dimethylbenzaldehyde?

A12: Inspired by copper-containing enzymes like vanillyl alcohol oxidase and laccase, researchers investigated a bioinspired Cu/neocuproine system for the selective para-formylation of mesitol to 3,5-dimethylbenzaldehyde. [] This approach highlights the potential of developing sustainable and selective catalytic oxidation methods mimicking biological systems.

Q12: What is the UV absorption spectrum of 3,5-dimethylbenzaldehyde?

A13: The ultraviolet (UV) absorption cross-sections of 3,5-dimethylbenzaldehyde have been measured in the 240-320 nm wavelength range at temperatures ranging from 318-363 K. [] The absorption spectrum reveals a maximum absorption around 290 nm, indicating its potential for photochemical reactions in the troposphere.

Q13: What is the estimated tropospheric photolysis lifetime of 3,5-dimethylbenzaldehyde?

A14: Based on the measured UV absorption cross-sections, the estimated tropospheric photolysis lifetime of 3,5-dimethylbenzaldehyde suggests that photolysis could be a significant removal process for this compound in the atmosphere. []

Q14: Can 3,5-dimethylbenzaldehyde act as a chemical signal in biological systems?

A15: Research indicates that 3,5-dimethylbenzaldehyde, among other volatile organic compounds, is released by Listeria bacteria and can act as a chemical cue for Euglena protozoa. [] This finding highlights the role of 3,5-dimethylbenzaldehyde in interspecies communication and its potential ecological implications.

Q15: What are the potential applications of understanding the chemotactic response of Euglena to 3,5-dimethylbenzaldehyde?

A16: Further research into the chemotactic response of Euglena to 3,5-dimethylbenzaldehyde and other chemical cues released by bacteria could provide insights into predator-prey relationships in microbial communities. [] This knowledge could potentially be applied in developing novel strategies for controlling bacterial populations or understanding microbial interactions in complex environments.

Q16: How does the presence of 3,5-dimethylbenzaldehyde affect the oviposition behavior of Anopheles gambiae mosquitoes?

A17: Research on mosquito oviposition behavior reveals that 3,5-dimethylbenzaldehyde is among the compounds identified in volatiles emanating from Culex quinquefasciatus larvae. [] These volatiles, including 3,5-dimethylbenzaldehyde, have been shown to deter gravid Anopheles gambiae females from laying eggs in the same breeding sites, indicating its potential role as an interspecific chemical signal influencing mosquito oviposition behavior. This knowledge could be valuable in developing novel mosquito control strategies that disrupt oviposition site selection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)